molecular formula C14H15N3O3S2 B2691377 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034483-83-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2691377
CAS No.: 2034483-83-3
M. Wt: 337.41
InChI Key: UZXKXIXWRLLAKT-UHFFFAOYSA-N
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Description

Introduction

Historical Context of Thiadiazole and Thiophene Research

The discovery of thiadiazoles and thiophenes in the late 19th century marked a pivotal shift in heterocyclic chemistry. Thiadiazoles , first synthesized by Emil Fischer in 1882, emerged as electron-deficient aromatic systems with unique reactivity profiles. Early studies revealed their weak basicity and stability in acidic conditions, properties later exploited in drug design. Concurrently, thiophene was identified by Viktor Meyer in 1882 as a benzene analog with comparable aromaticity but distinct electronic properties due to sulfur’s polarizability. Its isolation from coal tar and petroleum underscored its industrial and pharmaceutical relevance.

The convergence of these heterocycles in medicinal chemistry began with the recognition of their bioisosteric potential. For example, thiadiazoles served as surrogates for thiazoles in antibiotics like cephazolin, while thiophene derivatives mimicked phenyl groups in nonsteroidal anti-inflammatory drugs. This historical interplay between structural mimicry and functional diversification laid the groundwork for modern hybrid systems like benzo[c]thiadiazole-thiophene conjugates.

Evolution of Benzo[c]thiadiazole Chemistry

Benzo[c]thiadiazole, a fused bicyclic system incorporating a thiadiazole ring, represents a strategic advancement in heterocyclic design. Its synthesis historically relied on cyclization reactions, such as the Hurd–Mori method using thionyl chloride. Modern approaches employ microwave-assisted synthesis and transition-metal-free alkali-mediated cyclization , enhancing yield and scalability.

The introduction of 1,3-dimethyl-2,2-dioxido substituents in the compound exemplifies targeted modifications to modulate electronic and steric properties. These groups:

  • Enhance aromaticity through resonance stabilization of the sulfone group.
  • Reduce nucleophilic susceptibility at the 2- and 5-positions, directing reactivity toward electrophilic amidation.

Such innovations address historical limitations in thiadiazole functionalization, enabling precise control over pharmacophore assembly.

Significance in Heterocyclic Medicinal Chemistry

The compound’s structure integrates two key pharmacophoric elements:

  • Benzo[c]thiadiazole : Known for enzyme inhibition (e.g., carbonic anhydrase, inosine monophosphate dehydrogenase) via electron-deficient π-system interactions.
  • Thiophene-3-yl acetamide : Enhances membrane permeability and target binding through sulfur’s polarizability and planar geometry.
Table 1: Pharmacological Roles of Thiadiazole and Thiophene Motifs
Heterocycle Target Class Example Drugs Mechanism
1,3,4-Thiadiazole Carbonic anhydrase Acetazolamide Zn²⁺ chelation
Thiophene Cyclooxygenase (COX) Tenoxicam Arachidonic acid mimicry
Benzo-thiadiazole Heat shock protein 90 (Hsp90) Investigational agents ATP-binding disruption

This dual functionality positions the compound as a versatile scaffold for multitarget therapies, particularly in oncology and infectious diseases.

Research Landscape and Knowledge Gaps

Recent advances in click chemistry and multicomponent reactions have expanded the synthetic accessibility of analogous hybrids. However, critical gaps persist:

  • Target Identification : While thiadiazoles are implicated in Hsp90 and IMPDH inhibition, the compound’s specific protein interactions remain uncharacterized.
  • Metabolic Stability : The sulfone group may influence cytochrome P450 metabolism, necessitating ADME studies.
  • Resistance Mechanisms : Cross-resistance with existing thiadiazole-derived chemotherapeutics (e.g., NSC 4728) requires investigation.
Table 2: Current Clinical Trials Involving Thiadiazole Derivatives
Agent Target Indication Phase Outcome (Response Rate)
CB-839 Glutaminase Renal cell carcinoma II Active recruitment
Filanesib Kinesin Eg5 Multiple myeloma II 20% clinical benefit
Acetazolamide Carbonic anhydrase Glioblastoma I Completed

These trials underscore the therapeutic viability of thiadiazole systems while highlighting the need for mechanistic studies on newer hybrids.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-12-4-3-11(8-13(12)17(2)22(16,19)20)15-14(18)7-10-5-6-21-9-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXKXIXWRLLAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3=CSC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring fused with a benzo[c][1,2,5]thiadiazole moiety, which is known to enhance its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antiviral, antimicrobial, and anti-inflammatory properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures to this compound. For instance:

  • Study on HCV : A series of thiazole derivatives demonstrated significant antiviral activity against Hepatitis C Virus (HCV), suggesting that modifications in the thiadiazole structure can lead to enhanced efficacy against viral pathogens .

Antimicrobial Properties

Compounds containing thiophene and thiadiazole rings have been shown to possess notable antimicrobial properties:

  • Research Findings : In vitro studies indicated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds featuring thiadiazole rings have been documented:

  • Case Studies : Research has shown that compounds with structural similarities can inhibit pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Cell Membrane Interaction : The lipophilic nature of the thiophene and thiadiazole components may facilitate interaction with cellular membranes.

Data Summary

Biological Activity Findings References
AntiviralSignificant activity against HCV and other viruses
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3-thiadiazole have been evaluated for their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. Studies indicate that modifications to the thiadiazole structure can enhance activity; for example, introducing electron-withdrawing groups has been linked to increased potency against these bacteria .

Anticancer Properties
The compound's structural analogs have demonstrated potential in anticancer applications. A study highlighted that derivatives of thiadiazole exhibited cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and T47D (breast cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Case Study: Anticancer Activity
In a specific case study involving N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide and its derivatives, researchers conducted MTT assays to evaluate cell viability. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil. The presence of specific functional groups was crucial in determining the compound's efficacy against cancer cell lines .

Materials Science Applications

Photovoltaic Materials
Thiadiazole derivatives have been explored as components in photovoltaic systems due to their electronic properties. Research has focused on synthesizing copolymers that incorporate thiadiazole units for use in organic solar cells. These materials can improve charge transport and enhance the efficiency of solar energy conversion .

Case Study: Charge Transport Properties
A study on the synthesis of low-band-gap copolymers containing thiadiazole revealed that these materials exhibited favorable charge transport characteristics when used in photovoltaic devices. The incorporation of thiadiazole units into polymer backbones resulted in improved light absorption and exciton dissociation efficiency .

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Features a thiazole ring linked to a dichlorophenyl group via an acetamide bridge.
  • Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole .

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide

  • Structure : Combines a thiadiazole core with trichloroethyl and acetamide substituents.
  • Key Data :
    • Synthesis : Cyclization of N-substituted thioamides in concentrated sulfuric acid yields thiadiazole derivatives .
    • Applications : Intermediate in synthesizing fused thiadiazole-triazine systems, highlighting its role in heterocyclic chemistry .

1,3,4-Thiadiazole Derivatives

  • Structure : Variably substituted thiadiazoles (e.g., with trichloroethyl or aryl groups).
  • Key Data :
    • Bioactivity : Demonstrated antimicrobial, antitumor, and antiviral activities .
    • Synthetic Routes : Cyclization of N-phenylhydrazinecarboxamides with iodine and triethylamine .

Functional Group Comparisons

Acetamide Linkages

  • 2-(Thiophen-3-yl)acetamide vs. Thiazole-Linked Acetamides :
    • Thiophene’s electron-rich nature may enhance π-π stacking compared to thiazole’s electron-deficient system.
    • Example : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide showed anticancer activity (IC50 = 1.61 μg/mL) , suggesting acetamide-heterocycle hybrids are promising pharmacophores.

Dioxido Substituents

  • Benzo[c][1,2,5]thiadiazole 2,2-dioxido vs. Benzo[e]thiazine 1,1-dioxido :
    • Dioxido groups increase polarity and solubility. highlights cyclization reactions forming dihydrobenzo[e]thiazine dioxides, which share similar electronic properties .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Dioxido and chloro substituents enhance stability and target binding .
  • Heterocycle Choice : Thiophene vs. thiazole alters electronic properties and bioactivity profiles .

Pharmacological Potential: Thiadiazole and thiazole derivatives show broad-spectrum bioactivity, suggesting the target compound may exhibit similar properties .

Synthetic Challenges :

  • Multi-step cyclization and coupling reactions are common, necessitating optimization for scalability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the benzo[c][1,2,5]thiadiazole core. Key steps include:

  • Condensation reactions : Reacting substituted benzothiadiazole intermediates with thiophene-acetic acid derivatives under reflux conditions (e.g., ethanol or dioxane as solvents).
  • Catalysts : Triethylamine is often used to deprotonate intermediates and facilitate amide bond formation .
  • Purification : Recrystallization from ethanol or DMF-water mixtures ensures high purity (>95%), confirmed by TLC and elemental analysis .
    • Critical Parameters : Reaction time (e.g., 12–24 hours for cyclization) and solvent polarity significantly impact yield. For example, concentrated sulfuric acid may be used for cyclization but requires precise temperature control (293–298 K) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Spectroscopy : IR spectra validate functional groups (e.g., sulfone C=O stretch at ~1670 cm⁻¹, thiophene C-S at ~1122 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., methyl protons at δ 1.91 ppm, thiophene protons at δ 7.52–7.94 ppm) .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values confirm purity .
  • Mass Spectrometry : FAB-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 384) .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when modifying substituents on the thiophene or benzothiadiazole moieties?

  • Root-Cause Analysis :

  • Steric Effects : Bulky substituents (e.g., bromophenyl) may hinder cyclization, reducing yields. Adjusting solvent polarity (e.g., switching from ethanol to DMF) can mitigate this .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzothiadiazole may slow amide coupling. Using stronger bases (e.g., K₂CO₃ instead of Et₃N) improves reactivity .
    • Validation : Parallel synthesis of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) with systematic TLC monitoring identifies optimal substituents .

Q. What advanced techniques elucidate the compound’s molecular conformation and interaction with biological targets?

  • Structural Characterization :

  • X-ray Crystallography : Co-crystals of intermediates (e.g., N-substituted thioamides) reveal bond angles and dihedral angles critical for bioactivity. For example, sulfur atoms in the thiadiazole ring adopt a planar conformation, facilitating π-π stacking with protein targets .
    • Computational Modeling :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. The thiophene moiety often occupies hydrophobic pockets in enzymes (e.g., α-glucosidase), while the sulfone group forms hydrogen bonds with catalytic residues .

Q. How can researchers evaluate structure-activity relationships (SAR) for antimicrobial or anticancer activity?

  • Biological Assays :

  • In Vitro Testing : Minimum inhibitory concentration (MIC) assays against S. aureus or cytotoxicity studies on cancer cell lines (e.g., MCF-7) using MTT assays. For example, analogs with 4-bromophenyl substituents show IC₅₀ values <10 μM .
    • SAR Insights :
  • Electron-Donating Groups : Methoxy substituents enhance solubility but may reduce membrane permeability.
  • Halogenation : Bromine or chlorine atoms improve lipophilicity and target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar acetamide derivatives?

  • Hypothesis Testing :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times (24 vs. 48 hours) can alter IC₅₀ values. Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) reduces variability .
  • Stereochemical Factors : Racemic mixtures vs. enantiopure compounds may exhibit divergent activities. Chiral HPLC separation and testing individual enantiomers clarify contributions .

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